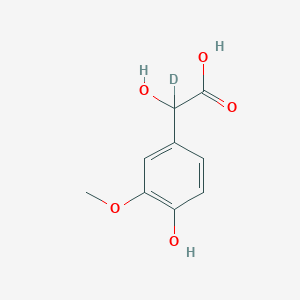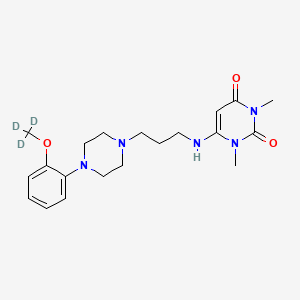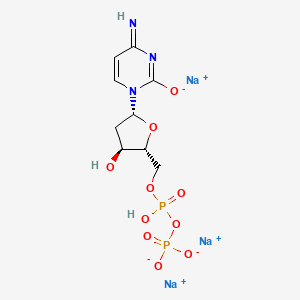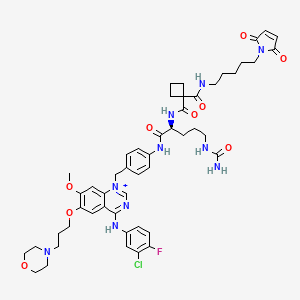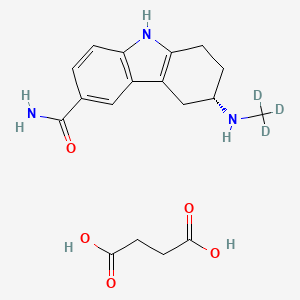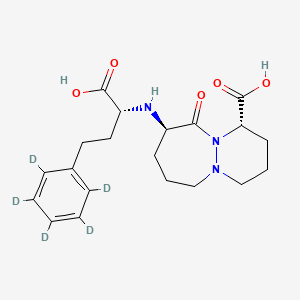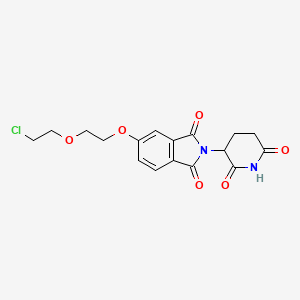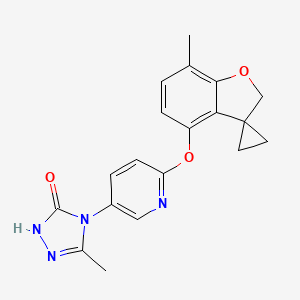
Kv3 modulator 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kv3 modulator 3 is a selective modulator of voltage-gated potassium channels, specifically targeting the Kv3.1, Kv3.2, and Kv3.3 channels . These channels are crucial for the regulation of electrical signaling in excitable tissues such as the brain, heart, and muscles . This compound has shown potential in treating various neurological disorders due to its ability to enhance the function of these channels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kv3 modulator 3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the key steps in the synthesis is the formation of an imidazolidinedione derivative, which is a highly selective positive allosteric modulator of Kv3.1 and Kv3.2 channels . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound requires scaling up the synthetic routes while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using large-scale reactors, and employing purification techniques such as crystallization and chromatography . The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Kv3 modulator 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce compounds with altered chemical properties .
Applications De Recherche Scientifique
Kv3 modulator 3 has a wide range of scientific research applications, including:
Mécanisme D'action
Kv3 modulator 3 exerts its effects by binding to specific sites on the Kv3.1, Kv3.2, and Kv3.3 channels, stabilizing their open state and enhancing their function . This positive allosteric modulation involves preferential stabilization of the open state of the channels, which increases their activity and improves electrical signaling in excitable tissues . The molecular targets include the voltage-sensing and pore domains of the channel’s tetrameric assembly .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness of Kv3 Modulator 3
This compound is unique due to its high selectivity and potency in modulating Kv3.1, Kv3.2, and Kv3.3 channels . Its ability to enhance the function of these channels makes it a promising candidate for treating various neurological disorders . Additionally, its distinct binding mechanism and favorable pharmacokinetic properties further differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C19H18N4O3 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
3-methyl-4-[6-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-3-yl]-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C19H18N4O3/c1-11-3-5-14(16-17(11)25-10-19(16)7-8-19)26-15-6-4-13(9-20-15)23-12(2)21-22-18(23)24/h3-6,9H,7-8,10H2,1-2H3,(H,22,24) |
Clé InChI |
SXVVXFKHWPURFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)OC3=NC=C(C=C3)N4C(=NNC4=O)C)C5(CC5)CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


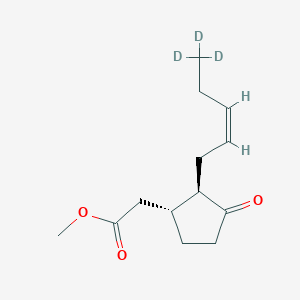
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)

